Androgen Receptor Binding Affinity: Norgestimate vs. Levonorgestrel, Gestodene, and 3-Keto Desogestrel
Norgestimate demonstrates 73-fold lower androgen receptor binding affinity compared to levonorgestrel and 51-fold lower compared to gestodene. The relative binding affinity (RBA) of norgestimate for rat prostatic androgen receptors was 0.003 times that of dihydrotestosterone (DHT), whereas levonorgestrel exhibited an RBA of 0.220 × DHT, gestodene 0.154 × DHT, and 3-keto desogestrel 0.118 × DHT [1]. The androgen-to-progestin binding selectivity ratio (higher value indicating greater progestin selectivity) ranked as: norgestimate > progesterone = 3-keto norgestimate > 17-deacetylated norgestimate > 3-keto desogestrel > gestodene > levonorgestrel [2].
| Evidence Dimension | Androgen receptor relative binding affinity (RBA) compared to dihydrotestosterone (DHT) |
|---|---|
| Target Compound Data | RBA = 0.003–0.025 × DHT |
| Comparator Or Baseline | Levonorgestrel: RBA = 0.220 × DHT; Gestodene: RBA = 0.154 × DHT; 3-Keto desogestrel: RBA = 0.118 × DHT |
| Quantified Difference | Norgestimate exhibits 73-fold lower AR binding than levonorgestrel (0.003 vs. 0.220) and 51-fold lower than gestodene (0.003 vs. 0.154) |
| Conditions | In vitro radioligand binding assay using rat prostatic androgen receptors; [3H]DHT as labeled ligand |
Why This Matters
This quantitative difference in androgen receptor affinity directly predicts reduced androgenic side effects (e.g., acne exacerbation, adverse lipid changes, weight gain) in clinical applications, supporting selection of norgestimate over levonorgestrel for androgen-sensitive populations.
- [1] Phillips A. The selectivity of a new progestin. Acta Obstet Gynecol Scand Suppl. 1990;152:21-24. View Source
- [2] Phillips A, Demarest K, Hahn DW, Wong F, McGuire JL. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. Contraception. 1990;41(4):399-410. View Source
